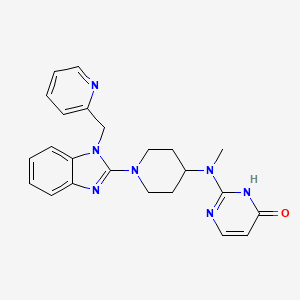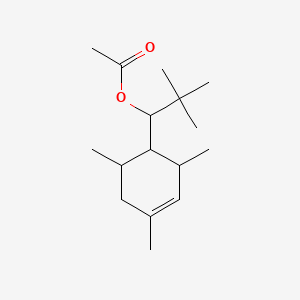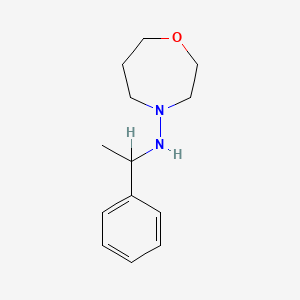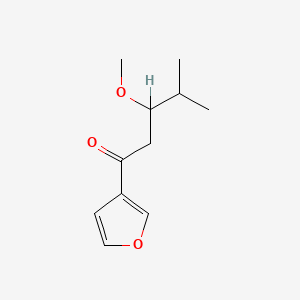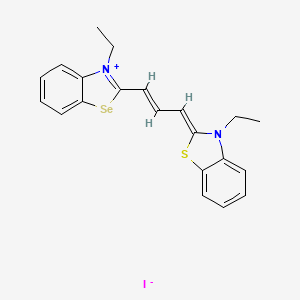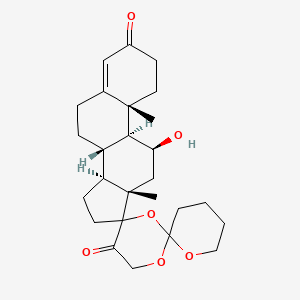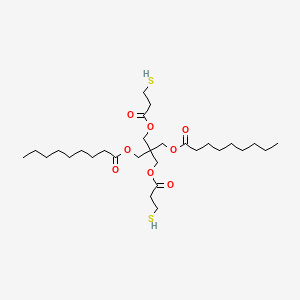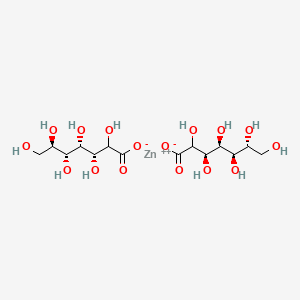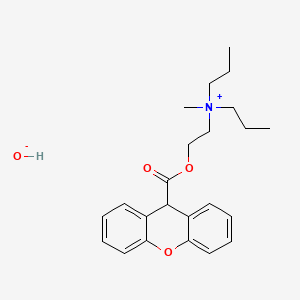
Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 209-309-7, also known as Trimesic acid, is a chemical compound with the molecular formula C9H6O6. It is a tricarboxylic acid derived from benzene, characterized by three carboxyl groups attached to a benzene ring at the 1, 3, and 5 positions. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimesic acid can be synthesized through the oxidation of mesitylene (1,3,5-trimethylbenzene). The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions. The reaction proceeds as follows:
- Mesitylene is dissolved in a suitable solvent, such as acetic acid.
- The oxidizing agent is gradually added to the solution while maintaining a specific temperature range (usually between 50-70°C).
- The reaction mixture is stirred for several hours until the oxidation is complete.
- The resulting product is then purified through recrystallization to obtain pure Trimesic acid.
Industrial Production Methods
In industrial settings, Trimesic acid is produced on a larger scale using similar oxidation processes. the reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are employed to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimesic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carbon dioxide and water.
Reduction: Reduction of Trimesic acid can yield corresponding alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols (for esterification), amines (for amidation), acetic anhydride (for anhydride formation).
Major Products Formed
Esters: Formed through esterification with alcohols.
Amides: Formed through amidation with amines.
Anhydrides: Formed through reaction with acetic anhydride.
Scientific Research Applications
Trimesic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of Trimesic acid involves its ability to form stable complexes with metal ions. The carboxyl groups can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) with unique structural and functional properties. These MOFs can be used for gas storage, catalysis, and separation processes.
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: Another benzene-derived dicarboxylic acid with carboxyl groups at the 1 and 4 positions.
Isophthalic acid: A benzene-derived dicarboxylic acid with carboxyl groups at the 1 and 3 positions.
Phthalic acid: A benzene-derived dicarboxylic acid with carboxyl groups at the 1 and 2 positions.
Uniqueness of Trimesic Acid
Trimesic acid is unique due to its tricarboxylic structure, which allows for the formation of more complex and stable metal-organic frameworks compared to dicarboxylic acids. This property makes it particularly valuable in the synthesis of advanced materials for various industrial and scientific applications.
Properties
CAS No. |
568-84-3 |
|---|---|
Molecular Formula |
C23H31NO4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl-dipropyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;hydroxide |
InChI |
InChI=1S/C23H30NO3.H2O/c1-4-14-24(3,15-5-2)16-17-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,22H,4-5,14-17H2,1-3H3;1H2/q+1;/p-1 |
InChI Key |
OQBAQVHOUQXAEP-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(CCC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



